molecular formula C8H9BrO B1279707 2-Bromo-1-methoxy-3-methylbenzene CAS No. 38197-43-2

2-Bromo-1-methoxy-3-methylbenzene

Cat. No. B1279707
CAS RN: 38197-43-2
M. Wt: 201.06 g/mol
InChI Key: ZPXCHEDAXFJYBZ-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-methylbenzene is a halogenated aromatic compound that is part of a broader class of organohalogens. These compounds are characterized by the presence of halogen atoms (such as bromine) attached to an aromatic ring structure that also contains other substituents like methoxy (-OCH3) and methyl (-CH3) groups. The presence of these substituents can significantly alter the chemical and physical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, including compounds similar to 2-bromo-1-methoxy-3-methylbenzene, often involves regioselective halogenation and methoxylation reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, demonstrates the complexity of such synthetic routes, involving multiple steps such as chlorination, methoxylation, and bromination to introduce the desired functional groups at specific positions on the aromatic ring . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlights the multi-step nature of these syntheses .

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be determined using techniques such as single-crystal X-ray diffraction (SXRD) and spectroscopic methods. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was determined to have two stable crystalline phases, with the room temperature phase crystallizing in an orthorhombic system . The molecular conformation and vibrational spectra can be investigated theoretically using computational methods such as Density Functional Theory (DFT), which provides insights into the bond lengths, bond angles, and charge transfer within the molecule .

Chemical Reactions Analysis

The reactivity of halogenated methoxybenzenes in chemical reactions is influenced by the presence of the halogen and methoxy substituents. These groups can activate or deactivate the aromatic ring towards further substitution reactions. For example, the synthesis of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, indicating the reactivity of the bromo- and methoxy-substituted aromatic ring towards the formation of Schiff bases . Additionally, the ring-opening of epoxides with ammonium thiocyanate in the presence of a bromo- and methoxy-substituted catalyst demonstrates the potential of these compounds to participate in catalytic processes .

Physical and Chemical Properties Analysis

Scientific Research Applications

Liquid-Phase Oxidation Catalysis

Research by Okada and Kamiya (1981) demonstrated the liquid-phase oxidation of methylbenzenes, including derivatives similar to 2-Bromo-1-methoxy-3-methylbenzene, using a cobalt(II) and copper(II) acetate and sodium bromide catalyst system. This study highlights the potential application of such compounds in catalyzing oxidation reactions to produce various organic compounds, including benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).

Thermochemistry Studies

Verevkin et al. (2015) conducted thermochemical studies on halogen-substituted methylbenzenes, including compounds structurally related to 2-Bromo-1-methoxy-3-methylbenzene. Their research provides valuable data on vapor pressures and enthalpies, which are crucial for understanding the thermochemical properties of these compounds (Verevkin et al., 2015).

Radical Cyclisation in Organic Synthesis

Esteves, Ferreira, and Medeiros (2007) explored the radical cyclisation of propargyl bromoethers, including a compound similar to 2-Bromo-1-methoxy-3-methylbenzene, leading to the production of tetrahydrofuran derivatives. This process is significant in organic synthesis, particularly in constructing complex cyclic structures (Esteves, Ferreira, & Medeiros, 2007).

Synthesis of Hexahelicenes

Teplý et al. (2003) reported a nonphotochemical synthetic route to hexahelicenes using a compound similar to 2-Bromo-1-methoxy-3-methylbenzene. This study is significant in the field of organic chemistry for synthesizing complex polycyclic aromatic compounds with potential applications in material science and pharmaceuticals (Teplý et al., 2003).

Preparation of Sterically Protected Compounds

Toyota et al. (2003) utilized a compound structurally related to 2-Bromo-1-methoxy-3-methylbenzene for the preparation of sterically protected diphosphene and fluorenylidenephosphine. These compounds are important in the study of low-coordinate phosphorus chemistry (Toyota et al., 2003).

Safety And Hazards

“2-Bromo-1-methoxy-3-methylbenzene” is labeled with the signal word “Warning” and the GHS07 pictogram . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-bromo-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCHEDAXFJYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472834
Record name 2-Bromo-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methoxy-3-methylbenzene

CAS RN

38197-43-2
Record name 2-Bromo-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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